2-[(2-methoxyethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- A methoxyethylamino substituent at position 2.
- A methyl group at position 5.
- A (Z)-configured methylidene bridge linking the pyrido-pyrimidinone system to a 4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene moiety.
Its synthesis likely involves multi-step reactions, such as condensation of pyrido-pyrimidinone precursors with functionalized thiazolidinones, as seen in analogous heterocyclic systems .
Properties
Molecular Formula |
C25H26N4O3S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-17-10-11-21-27-22(26-12-14-32-2)19(23(30)29(21)16-17)15-20-24(31)28(25(33)34-20)13-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-11,15-16,26H,6,9,12-14H2,1-2H3/b20-15- |
InChI Key |
DXWVJUJUBOZHSZ-HKWRFOASSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCOC)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4)NCCOC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Pyrido[1,2-a]pyrimidinone Functionalization
The introduction of substituents at C2 and C7 requires precise control to avoid side reactions. Molnár et al. observed that electron-withdrawing groups at C3 (e.g., halogens) direct electrophilic substitution to C2, whereas methyl groups at C7 are introduced via pre-functionalized starting materials.
Stereochemical Control During Condensation
The Z-configuration of the methylidene bridge is critical for biological activity. EvitaChem’s studies indicate that polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) favor the Z-isomer by stabilizing the transition state through hydrogen bonding.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethanol. Structural confirmation relies on LC-MS, ¹H/¹³C NMR, and IR spectroscopy. Key spectral data include:
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidinone H), 7.45–7.30 (m, 5H, phenyl), 4.22 (t, J = 6.0 Hz, 2H, OCH₂CH₂O), 3.51 (s, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-[(2-methoxyethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Structural Similarity Analysis
Tanimoto Coefficient and Fingerprint-Based Comparisons
Similarity indexing using Tanimoto coefficients (e.g., Morgan fingerprints) is a standard method for quantifying structural resemblance. For example:
- Aglaithioduline exhibited ~70% similarity to SAHA (a histone deacetylase inhibitor) in a study comparing molecular properties and pharmacokinetics .
- The target compound’s thiazolidinone and pyrido-pyrimidinone motifs are structurally analogous to compounds in , which feature pyrrolo-thiazolo-pyrimidine cores. However, the Z-configuration of the methylidene bridge and 3-phenylpropyl substituent distinguish it from simpler derivatives .
Table 1: Structural Features of Comparable Compounds
Pharmacokinetic and Bioactivity Comparisons
- SAHA and Aglaithioduline: Both show similar predicted ADMET properties (e.g., solubility, permeability) due to shared functional groups like hydroxamates . The target compound’s thioxo-thiazolidinone group may enhance metabolic stability compared to SAHA’s aliphatic chain.
- Docking Affinity Variability: Minor structural changes (e.g., substituent length or stereochemistry) significantly alter binding affinities. For instance, in , Murcko scaffold-based clustering revealed that even small modifications (e.g., methoxy vs. ethoxy groups) reduced docking scores by 10–20% .
Table 2: Hypothetical Bioactivity Comparison
*Values extrapolated from structural analogs in .
Biological Activity
The compound 2-[(2-methoxyethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates features from both the pyrido[1,2-a]pyrimidine and thiazolidinone structural families. This unique combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular structure of this compound includes:
- A methoxyethyl amino group which may enhance solubility and bioavailability.
- A thiazolidinone moiety , known for its anti-inflammatory and antimicrobial properties.
- A pyrido[1,2-a]pyrimidinone core , which has been associated with anticancer activities.
Biological Activities
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, it is hypothesized that the pyrido[1,2-a]pyrimidine framework may interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound could inhibit tumor growth in various cancer cell lines, particularly those resistant to conventional therapies.
2. Anti-inflammatory Effects
The thiazolidinone component is recognized for its potential to modulate inflammatory responses. Studies have shown that derivatives of thiazolidinones can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a possible mechanism through which this compound exerts its anti-inflammatory effects.
3. Antimicrobial Properties
The presence of the thiazolidinone moiety also suggests antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial pathogens, making this compound a candidate for further investigation as an antimicrobial agent.
Case Studies
A study evaluating the cytotoxic effects of various pyrido[1,2-a]pyrimidine derivatives found that compounds with similar structural features showed significant inhibition of cell proliferation in breast cancer cell lines (e.g., MDA-MB-468). The mechanism was linked to the induction of apoptosis and modulation of the Akt signaling pathway.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Methyl-pyrido derivative | MDA-MB-468 | 12.5 | Induction of apoptosis |
| Thiazolidinone derivative | Various bacteria | MIC < 10 | Inhibition of cell wall synthesis |
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the thiazolidinone ring through reaction between a thioamide and an aldehyde.
- Cyclization to form the pyrido[1,2-a]pyrimidine core via condensation reactions.
- Functional group modifications to introduce methoxyethyl and other substituents.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for thiazolidinone-pyrido[1,2-a]pyrimidinone hybrids, and how can they be adapted for this compound?
- Methodological Answer : The compound’s core structure involves a thiazolidinone ring fused with a pyrido[1,2-a]pyrimidinone scaffold. A common approach involves condensation reactions between substituted pyrimidine precursors (e.g., 6-amino-1,3-dimethyluracil derivatives) and aldehydes, followed by cyclization with mercaptoacetic acid or thiol-containing reagents . For example, Huda Jamal Al-Adhami & Suaad M. H. Al-Majidi (2021) synthesized analogous compounds via Schiff base intermediates, which were subsequently cyclized to form thiazolidinone rings . Adaptations may require optimizing substituents (e.g., 3-phenylpropyl or methoxyethyl groups) during the aldehyde selection step.
Q. How can the stereochemical configuration (Z/E) of the methylidene group be confirmed in this compound?
- Methodological Answer : The (Z)-configuration of the methylidene group is critical for biological activity. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous confirmation, as demonstrated in studies of structurally similar thiazolo[3,2-a]pyrimidine derivatives . Nuclear Overhauser Effect (NOE) NMR experiments can also provide indirect evidence by correlating spatial proximity between protons on the methylidene group and adjacent substituents .
Q. What analytical techniques are recommended for purity assessment and structural validation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular formula . Purity can be assessed via HPLC with UV detection (λ = 254 nm), while NMR (¹H/¹³C, 2D-COSY/HSQC) resolves substituent connectivity and detects regioisomeric impurities . For crystalline derivatives, SCXRD provides definitive structural proof .
Advanced Research Questions
Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield in large-scale synthesis?
- Methodological Answer : Reaction optimization should follow a Design of Experiments (DoE) approach. For example, Mukesh M. Jotani et al. (2010) used ethanol as a solvent and acetic acid catalysis for cyclocondensation, achieving yields >70% . Variables to test include:
- Solvent polarity : DMF or THF may enhance solubility of hydrophobic intermediates.
- Catalyst : Pd(II) acetate or Amberlyst-15 for acid-catalyzed steps .
- Temperature : Microwave-assisted synthesis (80–120°C) reduces reaction time .
A split-plot factorial design (as in ) can efficiently evaluate these factors .
Q. How do electronic effects of substituents (e.g., methoxyethyl vs. phenylpropyl) influence the compound’s spectroscopic properties?
- Methodological Answer : Substituents alter electron density, affecting UV-Vis absorption (e.g., bathochromic shifts with extended conjugation) and NMR chemical shifts. For instance:
- The methoxyethyl group deshields adjacent protons (δ 3.5–4.0 ppm in ¹H NMR) .
- The 3-phenylpropyl group introduces steric hindrance, potentially reducing rotational freedom in SCXRD structures .
Computational methods (DFT calculations) can model these effects and predict spectral profiles .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in pharmacological studies?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability or cell line selectivity). Mitigation strategies include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines .
- Mode-of-action studies : Use fluorescence-based assays (e.g., DNA intercalation or protein binding) to clarify mechanisms .
- Structural analogs : Compare bioactivity of derivatives with modified substituents to identify pharmacophores .
Q. What strategies are recommended for enhancing aqueous solubility without compromising target binding affinity?
- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains or tertiary amines) at non-critical positions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
